molecular formula C29H30N2O6 B557627 Fmoc-D-Phe(4-NHBoc)-OH CAS No. 214750-77-3

Fmoc-D-Phe(4-NHBoc)-OH

Cat. No.: B557627
CAS No.: 214750-77-3
M. Wt: 502,57 g/mole
InChI Key: KVUAOWDVYMUKPE-RUZDIDTESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-D-Phe(4-NHBoc)-OH, also known as fluorenylmethyloxycarbonyl-D-phenylalanine(4-N-tert-butoxycarbonyl)-OH, is a derivative of phenylalanine. It is commonly used in peptide synthesis due to its ability to protect amino groups during the synthesis process. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group, which is a widely used protecting group in solid-phase peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-D-Phe(4-NHBoc)-OH typically involves the following steps:

    Protection of the Amino Group: The amino group of D-phenylalanine is protected using the Fmoc group. This is achieved by reacting D-phenylalanine with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate.

    Protection of the Side Chain: The side chain amino group is protected using the tert-butoxycarbonyl (Boc) group. This is done by reacting the Fmoc-protected D-phenylalanine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Fmoc-D-Phe(4-NHBoc)-OH undergoes several types of chemical reactions, including:

    Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the Boc group can be removed using an acid such as trifluoroacetic acid.

    Coupling Reactions: The compound can participate in peptide coupling reactions, where it reacts with other amino acids or peptides to form longer peptide chains.

Common Reagents and Conditions

    Deprotection: Piperidine for Fmoc removal, trifluoroacetic acid for Boc removal.

    Coupling: Carbodiimides such as N,N’-diisopropylcarbodiimide (DIC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used as coupling reagents.

Major Products Formed

    Deprotection: Removal of the Fmoc group yields D-phenylalanine(4-NHBoc)-OH, while removal of the Boc group yields Fmoc-D-Phe-OH.

    Coupling: Formation of peptide bonds results in longer peptide chains.

Scientific Research Applications

Fmoc-D-Phe(4-NHBoc)-OH has several applications in scientific research:

    Peptide Synthesis: It is widely used in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis.

    Drug Development: The compound is used in the development of peptide-based drugs and therapeutic agents.

    Biomaterials: It is used in the design and synthesis of biomaterials, such as hydrogels, for biomedical applications.

    Nanotechnology: The compound is used in the development of nanostructures and nanomaterials for drug delivery and other applications.

Mechanism of Action

The mechanism of action of Fmoc-D-Phe(4-NHBoc)-OH is primarily related to its role in peptide synthesis. The Fmoc group protects the amino group of D-phenylalanine, preventing unwanted side reactions during peptide coupling. The Boc group protects the side chain amino group, allowing for selective deprotection and coupling reactions. The compound’s ability to form stable peptide bonds makes it a valuable tool in the synthesis of complex peptides and proteins.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-D-Phe-OH: Similar to Fmoc-D-Phe(4-NHBoc)-OH but lacks the Boc protection on the side chain.

    Fmoc-L-Phe(4-NHBoc)-OH: The L-enantiomer of this compound, used in the synthesis of L-peptides.

    Boc-D-Phe-OH: Lacks the Fmoc protection, used in different peptide synthesis strategies.

Uniqueness

This compound is unique due to the presence of both Fmoc and Boc protecting groups, which allow for selective deprotection and coupling reactions. This dual protection strategy provides greater flexibility and control in peptide synthesis, making it a valuable compound in the field of peptide chemistry.

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N2O6/c1-29(2,3)37-28(35)30-19-14-12-18(13-15-19)16-25(26(32)33)31-27(34)36-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,30,35)(H,31,34)(H,32,33)/t25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVUAOWDVYMUKPE-RUZDIDTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60427335
Record name Fmoc-D-Phe(4-NHBoc)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

502.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214750-77-3
Record name Fmoc-D-Phe(4-NHBoc)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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